
2-(1-Methoxyprop-1-en-2-yl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxyprop-1-en-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyprop-1-en-2-yl)indolizine typically involves the reaction of pyridine derivatives with suitable alkylating agents. One common method is the Chichibabin reaction, which involves the alkylation of pyridine with an alkyl halide in the presence of a strong base. Another method is the Scholtz reaction, which uses a similar approach but with different reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions have been used to produce this compound in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methoxyprop-1-en-2-yl)indolizine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxyprop-1-en-2-yl)indolizine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Methoxyprop-1-en-2-yl)indolizine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, which contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A structurally similar compound with a fused benzene and pyrrole ring.
Indolizidine: Another related compound with a similar ring system but different functional groups.
Pyrrolo[1,2-a]pyridine: A close analog with slight variations in the ring structure.
Uniqueness
2-(1-Methoxyprop-1-en-2-yl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-[(E)-1-methoxyprop-1-en-2-yl]indolizine |
InChI |
InChI=1S/C12H13NO/c1-10(9-14-2)11-7-12-5-3-4-6-13(12)8-11/h3-9H,1-2H3/b10-9+ |
InChI-Schlüssel |
NULDVOMBHFXDFO-MDZDMXLPSA-N |
Isomerische SMILES |
C/C(=C\OC)/C1=CN2C=CC=CC2=C1 |
Kanonische SMILES |
CC(=COC)C1=CN2C=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



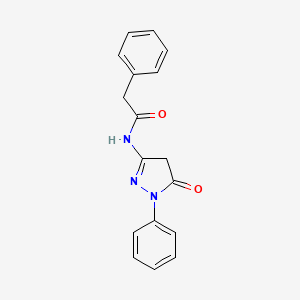
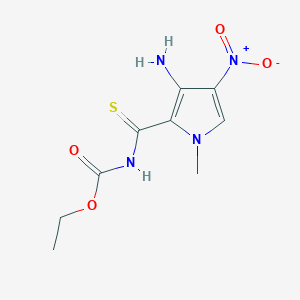
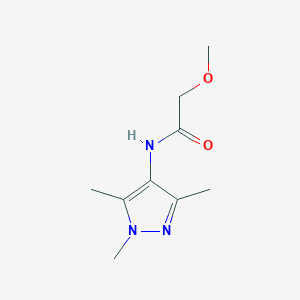
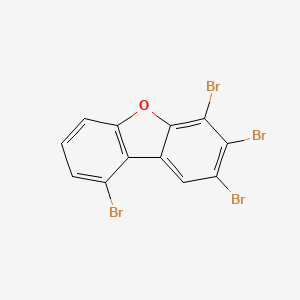
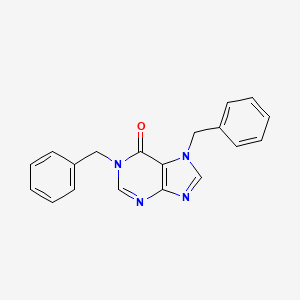
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
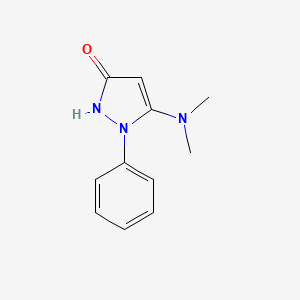
![3-Methyl-1-(2-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12904497.png)
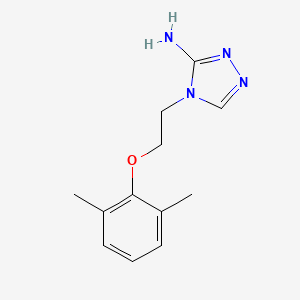
![Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-](/img/structure/B12904523.png)
![Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-](/img/structure/B12904524.png)
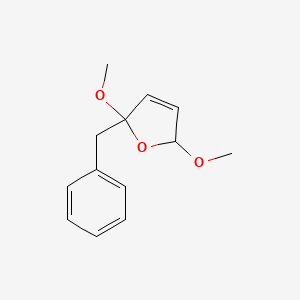
![6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12904531.png)
